molecular formula C20H22O6 B043180 Sanshodiol CAS No. 54854-91-0

Sanshodiol

Cat. No. B043180
CAS RN: 54854-91-0
M. Wt: 358.4 g/mol
InChI Key: GRYMYKQGSSTJBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The total synthesis of δ-Sanshool, an analogue of Sanshodiol, and its derivatives has been accomplished through simple synthetic approaches, utilizing a core fragment derived from 1,4-butanediol. These methodologies not only facilitate the synthesis of δ-Sanshool but also allow for the preparation of small libraries of chemical analogues for SAR studies, highlighting the versatility and potential of Sanshodiol-related compounds in therapeutic applications (Mugnaini & Corelli, 2016).

Molecular Structure Analysis

While direct studies on Sanshodiol's molecular structure were not found, research on similar compounds like δ-Sanshool offers insights into the structural intricacies of these molecules. These studies reveal the importance of the isobutylamide moiety and linear carbon chains in contributing to the molecules' activities, providing a foundation for understanding Sanshodiol's structure and function (Chen et al., 2021).

Chemical Reactions and Properties

The reactivity and chemical properties of Sanshodiol analogues, such as hydroxy-α-sanshool, have been explored through various synthetic methods, including Suzuki-Miyaura coupling and Wittig reactions. These studies not only elucidate the chemical versatility of Sanshodiol derivatives but also highlight the potential for creating structurally diverse compounds with varied biological activities (Igarashi et al., 2012).

Physical Properties Analysis

Research into the physical properties of compounds related to Sanshodiol, such as their sol-gel transformations and aggregation states, offers valuable insights into their behavior in various solvents and conditions. These studies are crucial for understanding the application potential of Sanshodiol derivatives in material science and nanotechnology (Kobayashi et al., 1995).

Chemical Properties Analysis

The chemical properties of Sanshodiol and its analogues, including reactivity, pungency, and interactions with biological receptors, have been a focus of research, providing a comprehensive understanding of these compounds' potential in various applications. Quantitative structure-pungency relationship models have shed light on the molecular features contributing to the pungency of Sanshool compounds, offering insights into Sanshodiol's chemical properties (Chen et al., 2021).

Scientific Research Applications

  • Gastrointestinal Effects : A study by Hashimoto et al. (2001) found that sanshool relaxes the circular muscle of the gastric body and contracts the longitudinal muscle of the ileum and distal colon.

  • Pain Alleviation : Sanshool inhibits Aδ mechanonociceptors, which can alleviate mechanical pain. This was demonstrated in a study by Tsunozaki et al. (2013).

  • Potential in Diabetes Treatment : A study on the total synthesis of δ-Sanshool by Mugnaini and Corelli (2016) suggests its potential as a lead for treating type-1 diabetes due to its activity on cannabinoid receptors.

  • Herbicide Safener : Sanshools have been found to have safener activity for the herbicide metolachlor in rice seedlings, as reported in a study by Deng et al. (2020).

  • Anticancer Properties : Sanshool induces apoptosis in human hepatocarcinoma HepG2 cells, suggesting potential as an anticancer medicine, according to a study by You et al. (2015).

properties

IUPAC Name

4-[4-(1,3-benzodioxol-5-ylmethyl)-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-23-18-8-13(3-4-16(18)22)20-15(9-21)14(10-24-20)6-12-2-5-17-19(7-12)26-11-25-17/h2-5,7-8,14-15,20-22H,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYMYKQGSSTJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101123755
Record name 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sanshodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sanshodiol

CAS RN

54854-91-0
Record name 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54854-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanmethanol, 4-(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101123755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sanshodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 - 141 °C
Record name Sanshodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
SC Roy, KK Rana, C Guin - The Journal of organic chemistry, 2002 - ACS Publications
Intramolecular radical cyclization of suitably substituted epoxy ethers 4a−g using bis(cyclopentadienyl)titanium(III) chloride as the radical source resulted in trisubstituted …
Number of citations: 112 pubs.acs.org
F ABE, S YAHARA, K KUBO, G NONAKA… - Chemical and …, 1974 - jstage.jst.go.jp
… The above-mentioned lignans are new and the authors propose the names xanthoxylol (3), piperitol (5) and sanshodiol (8) for respective III, IV and V. y,y—Dimethylally1 ethers (6, 7) of …
Number of citations: 70 www.jstage.jst.go.jp
J Gao, T Li, L Jiao, C Jiang… - BMC Plant …, 2022 - bmcplantbiol.biomedcentral.com
… Lignans like noralashinol B can induce apoptosis of HepG2 cells [7], and sanshodiol and alashinols A and D have anti-inflammatory effects [8]. However, the mechanism leading to …
Number of citations: 6 bmcplantbiol.biomedcentral.com
A Mondiere, G Pousse, D Bouyssi, G Balme - 2009 - Wiley Online Library
… Among them 2,3-trans-3,4-cis-trisubstituted tetrahydrofuran lignans such as dihydrosesamin (1a), lariciresinol methyl ether (1b), sanshodiol methyl ether (1c) and acuminatin methyl …
SF Fonseca, LT Nielsen, EA Rúveda - Phytochemistry, 1979 - Elsevier
… As was previously observed in sanshodiol 5 [4], acetylation of the OH at C-4’ induces small, but significant changes on the benzylic proton signal at C-7’ of 3c (deshielding of cu 5 Hz …
Number of citations: 112 www.sciencedirect.com
KE Westerman, S Harrington, JM Ordovas… - BMC …, 2020 - Springer
… ), sesamin (a lignan found in sesame and flaxseed), fargesin (a lignan from tea, herbs and spices), delta-sanshool (an n-acyl amine from herbs and spices), and the lignan sanshodiol (…
Number of citations: 5 link.springer.com
W Zhang, Y Chen, H Jiang, J Yang, Q Wang, Y Du… - Talanta, 2020 - Elsevier
Screening diagnostic biomarkers can be challenging due to the complexity of traditional Chinese medicine (TCM) and ambiguous pharmacological mechanisms. In this study, we …
Number of citations: 91 www.sciencedirect.com
F Zálešák, DJYD Bon, J Pospíšil - Pharmacological Research, 2019 - Elsevier
Lignans and neolignans are plant secondary metabolites derived from the oxidative coupling of phenylpropanoids. Biological activity of these phenolic compounds ranges from …
Number of citations: 137 www.sciencedirect.com
DR Stevens, DA Whiting - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
… Related natural products are lariciresinol from a variety of conifers, and sanshodiol, from Xanthoxylum piperitum DC. In this paper, we report a total synthesis of racemic dihydrosesamin, …
Number of citations: 14 pubs.rsc.org
H ERDTMAN, J GRIPENBERG - Acta Chemica Scandinavica, 1947 - europepmc.org
Short and stereoselective total synthesis of furano lignans (+/-)-dihydrosesamin,(+/-)-lariciresinol dimethyl ether,(+/-)-acuminatin methyl ether,(+/-)-sanshodiol methyl ether,(+/-)-…
Number of citations: 2 europepmc.org

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